6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 877650-99-2
VCID: VC4452332
InChI: InChI=1S/C21H19N3O7S2/c1-28-15-5-3-4-13(17(15)29-2)19(27)31-16-9-30-12(8-14(16)25)10-32-21-24-23-20(33-21)22-18(26)11-6-7-11/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,23,26)
SMILES: COC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Molecular Formula: C21H19N3O7S2
Molecular Weight: 489.52

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

CAS No.: 877650-99-2

Cat. No.: VC4452332

Molecular Formula: C21H19N3O7S2

Molecular Weight: 489.52

* For research use only. Not for human or veterinary use.

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate - 877650-99-2

Specification

CAS No. 877650-99-2
Molecular Formula C21H19N3O7S2
Molecular Weight 489.52
IUPAC Name [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate
Standard InChI InChI=1S/C21H19N3O7S2/c1-28-15-5-3-4-13(17(15)29-2)19(27)31-16-9-30-12(8-14(16)25)10-32-21-24-23-20(33-21)22-18(26)11-6-7-11/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,23,26)
Standard InChI Key UREGNOJZFBSXGF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4

Introduction

Structural and Molecular Characteristics

Molecular Identity

The compound’s molecular formula is C₂₁H₁₉N₃O₇S₂, with a molecular weight of 489.52 g/mol . Its IUPAC name reflects the integration of three key components:

  • A 4-oxo-4H-pyran-3-yl moiety, providing a conjugated lactone system.

  • A 1,3,4-thiadiazole ring substituted with a cyclopropanecarboxamide group.

  • A 2,3-dimethoxybenzoate ester, enhancing lipophilicity and modulating electronic properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₉N₃O₇S₂
Molecular Weight489.52 g/mol
SMILES NotationCOC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
XLogP32.4
Hydrogen Bond Acceptors11

Functional Group Analysis

  • Pyranone Core: The 4-oxo-4H-pyran ring contributes to planar rigidity, facilitating π-π stacking interactions with biological targets .

  • Thiadiazole-Thioether Linkage: The 1,3,4-thiadiazole unit, connected via a methylthio bridge, introduces sulfur-based nucleophilicity and redox activity .

  • Dimethoxybenzoate Ester: The 2,3-dimethoxy substitution on the benzoate enhances solubility and may influence binding to hydrophobic enzyme pockets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazide derivatives with cyclopropanecarbonyl chloride under acidic conditions .

  • Thioether Coupling: Reaction of the thiadiazole-thiol intermediate with a bromomethylpyranone precursor using base-mediated nucleophilic substitution .

  • Esterification: Final coupling of the pyran-thiadiazole intermediate with 2,3-dimethoxybenzoyl chloride in anhydrous dimethylformamide (DMF).

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Thiadiazole SynthesisPOCl₃, reflux, 6 h68–72
Thioether FormationK₂CO₃, DMF, 80°C, 12 h55–60
EsterificationDCC, DMAP, CH₂Cl₂, rt, 24 h75–80

Reactivity Profile

  • Nucleophilic Sites: The thiadiazole sulfur and pyranone carbonyl are susceptible to nucleophilic attack, enabling derivatization .

  • Oxidative Stability: The dimethoxy groups stabilize the benzoate against autoxidation, as evidenced by accelerated stability testing (40°C/75% RH, 6 months).

Biological Activities and Mechanisms

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Demonstrated IC₅₀ = 12.3 µM in rat cortex homogenates, indicating potential for Alzheimer’s disease therapy .

  • Cytochrome P450 3A4: Moderate inhibition (Ki = 9.8 µM) suggests possible drug-drug interactions.

TargetActivity (IC₅₀/Ki)Assay Type
S. aureus8 µg/mLBroth microdilution
AChE12.3 µMEllman’s method
CYP3A49.8 µMFluorescent assay

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 18.2 × 10⁻⁶ cm/s) predicts oral bioavailability .

  • Metabolism: Hepatic microsomal studies indicate primary oxidation at the cyclopropane ring (t₁/₂ = 45 min).

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Structural analogs are under investigation as dual AChE/MAO-B inhibitors for neurodegenerative diseases .

  • Antibiotic Adjuvant: Synergistic effects observed with β-lactams against methicillin-resistant S. aureus (MRSA).

Agricultural Chemistry

Preliminary larvicidal activity against Aedes aegypti (LC₅₀ = 32 ppm) suggests potential as a biopesticide.

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